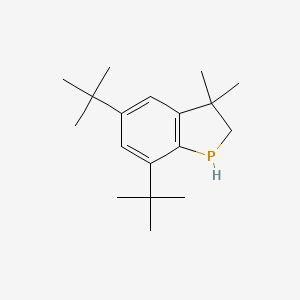
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole is an organophosphorus compound characterized by its unique structure, which includes tert-butyl and dimethyl groups attached to a dihydrophosphindole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine precursor with tert-butyl and dimethyl substituents. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism by which 5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The pathways involved often include inhibition or activation of specific enzymatic reactions, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyanisole
- Musk ketone
- 3,5-Di-tert-butylbenzyl bromide
Uniqueness
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole is unique due to its specific combination of tert-butyl and dimethyl groups attached to a phosphindole ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
86120-28-7 |
|---|---|
Fórmula molecular |
C18H29P |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
5,7-ditert-butyl-3,3-dimethyl-1,2-dihydrophosphindole |
InChI |
InChI=1S/C18H29P/c1-16(2,3)12-9-13(17(4,5)6)15-14(10-12)18(7,8)11-19-15/h9-10,19H,11H2,1-8H3 |
Clave InChI |
WBOOFHYBIBHMAL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CPC2=C1C=C(C=C2C(C)(C)C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
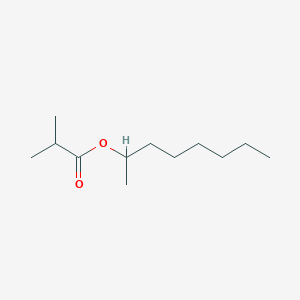
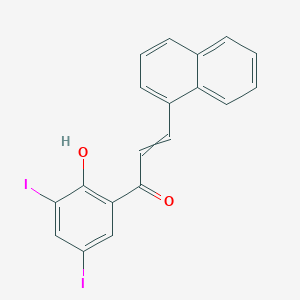
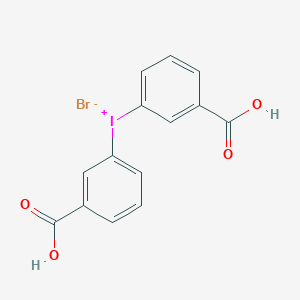
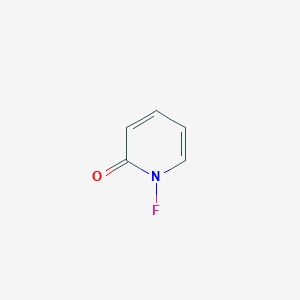
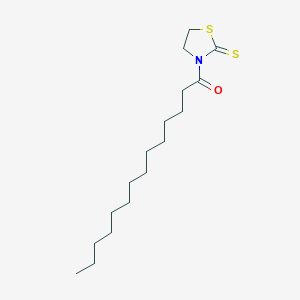
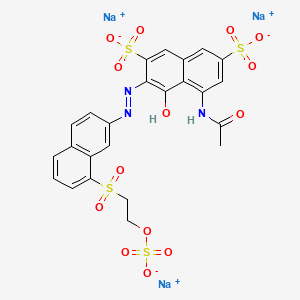
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
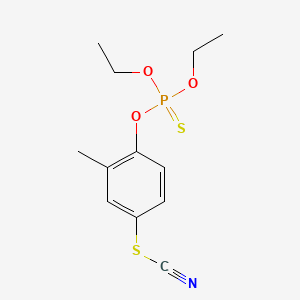
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
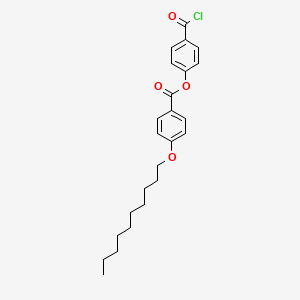
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
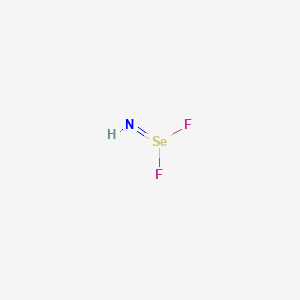
silane](/img/structure/B14427335.png)
